molecular formula C65H113N11O13 B6416636 (E)-Acetyl-ISA 247 CAS No. 515814-02-5

(E)-Acetyl-ISA 247

Cat. No.: B6416636
CAS No.: 515814-02-5
M. Wt: 1256.68 g/mol
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Description

Historical Development of Cyclosporine Analogs in Immunopharmacology

The journey of cyclosporine began in the 1970s with the isolation of Cyclosporine A from the fungus Tolypocladium inflatum by scientists at Sandoz (now Novartis). wikipedia.orgdavidmoore.org.uk Its discovery marked a new era in immunopharmacology, as it was the first drug to selectively and reversibly inhibit lymphocytes, revolutionizing the field of organ transplantation. nih.govnih.gov The success of Cyclosporine A spurred extensive research into developing analogs with the aim of improving upon its therapeutic index. davidmoore.org.uk This led to the creation of numerous derivatives, with modifications aimed at enhancing immunosuppressive activity while reducing side effects like nephrotoxicity. acs.org One such avenue of research focused on modifying the side chain of the first amino acid residue of the cyclosporine molecule. google.com

Identification and Significance of Acetylated Cyclosporine A Analogs

Acetylation, the process of introducing an acetyl functional group, has been explored as a strategy to modify the properties of cyclosporine analogs. O-acetyl cyclosporin (B1163) A, for instance, has been studied for its biological activities. escholarship.org The acetylation of the hydroxyl group on the unique amino acid at position 1 of the cyclosporine ring structure can alter the molecule's polarity and interactions with its biological targets. escholarship.org This chemical modification is significant as it can lead to non-immunosuppressive analogs or, conversely, can serve as a key intermediate step in the synthesis of more potent immunosuppressive agents. google.comthieme-connect.com In the case of (E)-Acetyl-ISA 247, the acetyl group acts as a protecting group during the synthesis process and is subsequently removed to yield the active compound, ISA247 (Voclosporin). researchgate.net

Rationale for Researching this compound as a Specific Isomer

The focus on the (E)-isomer of Acetyl-ISA 247 is a direct result of detailed stereochemical and pharmacological investigations. ISA247, the deacetylated form of this compound, exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). google.com Research has demonstrated that the (E)-isomer, also known as Voclosporin (B1684031), exhibits significantly greater immunosuppressive potency. researchgate.netnih.gov

The decision to specifically pursue the (E)-isomer was reinforced by studies on its binding affinity to cyclophilin A, a crucial step in the mechanism of action of cyclosporines. nih.gov X-ray crystallography and fluorescence spectroscopy have revealed that while the (E)-isomer (E-ISA247) has a binding affinity to cyclophilin A similar to that of Cyclosporine A, the (Z)-isomer (Z-ISA247) binds with a significantly lower affinity. nih.govsemanticscholar.org The higher affinity of the E-isomer is attributed to more favorable van der Waals interactions between its side chain and cyclophilin A. nih.govsemanticscholar.org This superior binding translates to a more potent inhibition of calcineurin, the ultimate target of this class of drugs. nih.gov Consequently, the stereoselective synthesis of the (E)-isomer has been a key focus in its development to harness its enhanced therapeutic potential. researchgate.netnih.gov

Research Findings in Detail

The enhanced potency of the (E)-isomer of ISA247 (Voclosporin) over both its (Z)-isomer and the parent compound, Cyclosporine A, is a key finding from preclinical research. This is quantified by the dissociation constant (Kd), which measures the binding affinity to the target protein, cyclophilin A. A lower Kd value indicates a stronger binding affinity.

Table 1: Comparative Binding Affinities to Cyclophilin A

CompoundDissociation Constant (Kd) in nM
(E)-ISA247 (Voclosporin)15 ± 4
(Z)-ISA24761 ± 9
Cyclosporine A (CsA)13 ± 4

Data sourced from fluorescence spectroscopy measurements. nih.govsemanticscholar.org

The chemical properties of this compound are foundational to its synthesis and characterization.

Table 2: Chemical Properties of this compound

PropertyValue
Chemical Formula C65H113N11O13
Molar Mass 1256.67 g/mol
Appearance White powder
Purity (Isomeric) >98% (by NMR)

Data compiled from synthesis and characterization reports. researchgate.net

Compound Names Mentioned

Properties

CAS No.

515814-02-5

Molecular Formula

C65H113N11O13

Molecular Weight

1256.68 g/mol

Origin of Product

United States

Chemical Synthesis and Stereochemical Aspects of E Acetyl Isa 247

Advanced Synthetic Routes for Cyclosporine Analog Precursors

The journey to (E)-Acetyl-ISA 247 begins with the synthesis of its precursors, which are analogues of cyclosporine. google.comwipo.intgoogle.comgoogle.com These synthetic pathways are designed to be stereoselective, meaning they are tailored to produce a specific three-dimensional structure. google.comgoogle.com The synthesis often commences with naturally occurring cyclosporine A, which undergoes a series of chemical modifications. googleapis.comkarger.com A key intermediate in several synthetic routes is acetyl Cyclosporin (B1163) A aldehyde, which is formed through the acetylation of the hydroxyl group at the first amino acid residue, followed by oxidation. googleapis.com

Achieving the correct geometry at the carbon-carbon double bond is the most critical challenge in synthesizing this compound. Chemists employ various stereoselective methods to control the formation of the (E) and (Z) isomers. google.comwipo.intgoogle.comgoogle.com The specific conditions of these reactions are crucial in determining the final ratio of the isomers. google.comwipo.intgoogle.comgoogle.com

The Wittig reaction is one such method used to convert the intermediate acetyl cyclosporin A aldehyde into a mixture of (E) and (Z)-isomers of the acetyl-1,3-diene. google.comgoogle.com This reaction involves a phosphorus ylide, which can be prepared from a compound like tributylallylphosphonium halogenide. google.comgoogle.com The reaction can be influenced by various factors, including the use of different phosphines (triaryl, trialkyl), bases, solvents, and the addition of inorganic salts like lithium halides to affect the stereochemistry of the newly formed double bond. google.com

Organometallic reagents offer another powerful tool for stereocontrol. google.comwipo.intgoogle.comgoogle.com Reagents containing elements such as boron, silicon, titanium, and zirconium are particularly effective. google.comwipo.intgoogle.comgoogle.com Organotitanium reagents, for instance, are known for their regio- and stereoselective reactions with aldehydes. google.com A highly stereoselective process for synthesizing the (E)-isomer of ISA247 (the deacetylated form of the target compound) utilizes organozirconium chemistry. researchgate.netthieme-connect.com In this specific route, a γ-trimethylsilylpropenylzirconocene chloride complex, prepared in situ, reacts with the cyclosporin aldehyde intermediate to produce exclusively the (E)-diene, with no detectable Z-isomer. thieme-connect.com

Table 1: Overview of Stereoselective Synthesis Methodologies

Methodology Reagent Type Description Stereochemical Outcome Citations
Wittig Reaction Phosphorus Ylide Converts acetyl cyclosporin A aldehyde to a diene. Produces a mixture of (E) and (Z) isomers. The ratio can be influenced by reaction conditions. google.comwipo.intgoogle.comgoogleapis.comgoogle.comgoogle.com
Organometallic Boron Reagents Used as a source for the C3 fragment in the side chain. Can give rise to either the (E) or (Z) isomer, requiring subsequent mixing to achieve a desired ratio. wipo.intgoogle.comgoogleapis.com
Organometallic Silicon Reagents The (trimethylsilyl)allyl anion can be used in the conversion of aldehydes. Pathways can be designed for stereoselectivity. wipo.intgoogle.com
Organometallic Titanium Reagents Known for regio- and stereoselective additions to aldehydes. The ligand environment of the titanium can be varied to control stereochemistry. wipo.intgoogle.com
Organometallic Zirconium Reagents Hydrozirconation of alkynes followed by reaction with the aldehyde intermediate. A process using a γ-trimethylsilylpropenylzirconocene chloride complex produced the (E)-diene exclusively. researchgate.netthieme-connect.com

The acetylation of the cyclosporine scaffold is a critical early step in the synthesis. googleapis.com This involves the protection of the hydroxyl group on the first amino acid residue (MeBmt) of Cyclosporin A by reacting it with a reagent like acetic anhydride. googleapis.com This step must be regioselective, targeting only this specific hydroxyl group among the several present in the molecule, to allow for the subsequent chemical modifications of the side chain. The stereocenter at the hydroxyl-bearing carbon must remain unchanged during this process.

Isomer Separation and Purification Strategies for this compound

Following the synthesis, which often yields a mixture of isomers, a robust purification strategy is essential to isolate the desired (E)-isomer. newdrugapprovals.orggoogle.comgoogle.com Crystallization is a highly effective method for obtaining this compound in high isomeric purity. newdrugapprovals.org

A detailed recrystallization procedure has been described that consistently yields the product with greater than 98% isomeric purity. newdrugapprovals.org The process involves dissolving the crude solid, which is a mixture of isomers, in a solvent like dichloromethane (B109758). newdrugapprovals.org A second solvent, methyl tert-butyl ether (MTBE), is then added, and the solution is concentrated under reduced pressure. newdrugapprovals.org This solvent exchange is repeated multiple times before the solution is cooled, inducing crystallization of the (E)-isomer. newdrugapprovals.org The resulting crystals are then isolated by filtration. newdrugapprovals.org

Table 2: Recrystallization-Based Purification of this compound

Step Action Purpose Citations
1. Dissolution Dissolve crude solid in dichloromethane at room temperature. Prepare a homogenous solution for crystallization. newdrugapprovals.org
2. Solvent Exchange Add MTBE and concentrate the solution to half its volume under reduced pressure at 40°C. Repeat 2-3 times. Change the solvent environment to one that favors selective crystallization of the (E)-isomer. newdrugapprovals.org
3. Crystallization Cool the solution to room temperature, then to 0°C, and stir for several hours. Induce and complete the precipitation of the desired isomer. newdrugapprovals.org
4. Isolation Isolate the crystals via filtration. Separate the solid purified product from the solvent containing the soluble (Z)-isomer and other impurities. newdrugapprovals.org
5. Washing & Drying Wash the crystals with cold MTBE and dry under reduced pressure. Remove any remaining soluble impurities and solvent. newdrugapprovals.org

In addition to crystallization, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are standard methods for separating geometric isomers. nih.govgoogle.comresearchgate.netacs.orgjst.go.jp Reverse-phase HPLC, in particular, is a powerful tool for both analytical-scale separation and preparative isolation of E/Z isomers. nih.govresearchgate.net

Analytical Techniques for (E)/(Z) Isomer Ratio Determination in Research Contexts

Accurate determination of the (E)/(Z) isomer ratio is crucial for quality control and research. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose. newdrugapprovals.orggoogle.comgoogle.com

¹H NMR Spectroscopy is particularly informative. The protons attached to the carbons of the double bond (vinylic protons) in the (E) and (Z) isomers exist in different chemical environments and therefore appear at different chemical shifts in the NMR spectrum. wpmucdn.comdocbrown.info Furthermore, the coupling constant (J-value) between these vinylic protons is characteristically different for the two isomers. wpmucdn.com The trans coupling constant in the (E)-isomer is typically larger than the cis coupling constant in the (Z)-isomer. wpmucdn.com For this compound, a coupling constant (Jε,ζ) of 14.9 Hz was indicative of the E-isomer. thieme-connect.com By integrating the signals corresponding to each isomer, a quantitative ratio can be determined. wpmucdn.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is also used to determine isomeric purity. thieme-connect.com The (E) and (Z) isomers will have different interactions with the stationary phase of the HPLC column, leading to different retention times and allowing for their separation and quantification. nih.govgoogle.com

Table 3: Analytical Techniques for Isomer Ratio Determination

Technique Principle Key Parameter(s) Application Citations
¹H NMR Different chemical environments and spin-spin coupling for protons in (E) and (Z) isomers. Chemical Shift (δ), Coupling Constant (J), Signal Integration. Provides structural confirmation and quantitative E/Z ratio. newdrugapprovals.orgthieme-connect.comwpmucdn.comdocbrown.infoacs.orgnajah.edu
HPLC Differential partitioning of isomers between stationary and mobile phases. Retention Time, Peak Area. Separates isomers and provides a quantitative ratio based on peak area. thieme-connect.comnih.govgoogle.comresearchgate.net

Compound Glossary

Table 4: List of Chemical Compounds

Compound Name
This compound
(Z)-Acetyl-ISA 247
Acetic anhydride
Acetyl Cyclosporin A aldehyde
Boron
Cyclosporin A
Dichloromethane
Lithium
Methyl tert-butyl ether (MTBE)
Potassium carbonate
Silicon
Silver perchlorate
Titanium
Tributylallylphosphonium halogenide

Molecular and Cellular Pharmacology of E Acetyl Isa 247

Elucidation of Molecular Targets and Binding Interactions

The primary molecular target of (E)-Acetyl-ISA 247 within the cell is the ubiquitously distributed protein, cyclophilin A. guidetopharmacology.orgresearchgate.net Like its parent compound cyclosporine A, voclosporin (B1684031) first forms a heterodimeric complex with cyclophilin A. mdpi.com This drug-immunophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine-threonine phosphatase. mdpi.comdrugbank.com

The binding affinity of this compound for cyclophilin A has been quantified using fluorescence spectroscopy, revealing a dissociation constant (Kd) of 15 nM. researchgate.netnih.gov X-ray crystal structures of the this compound-cyclophilin A complex have elucidated the structural basis for this high-affinity interaction. researchgate.netnih.gov The unique side chain of this compound, which differs from cyclosporine A due to a modification at the amino acid 1 residue, allows for superior van der Waals contacts with cyclophilin A, thereby enhancing its binding affinity. researchgate.netnih.govoup.com

The formation of the voclosporin-cyclophilin A complex is a prerequisite for its interaction with and subsequent inhibition of calcineurin. mdpi.com Structural analysis suggests that the modified side chain on voclosporin may induce conformational changes in calcineurin upon binding, contributing to its enhanced immunosuppressive efficacy compared to cyclosporine A. researchgate.netnih.gov

Binding Affinity of ISA 247 Isomers to Cyclophilin A
CompoundBinding Affinity (Kd)Reference
This compound (voclosporin)15 nM researchgate.netnih.gov
Z-ISA 247 (stereoisomer)61 nM researchgate.netnih.gov

Investigation of Intracellular Signaling Cascades Affected by this compound

The binding of the voclosporin-cyclophilin A complex to calcineurin effectively inhibits its phosphatase activity. patsnap.com This enzymatic inhibition is the central event that disrupts a critical intracellular signaling cascade required for T-cell activation. patsnap.com In a resting T-cell, the transcription factor known as the Nuclear Factor of Activated T-cells (NFAT) is located in the cytoplasm in a phosphorylated, inactive state. patsnap.com

Upon T-cell receptor engagement, intracellular calcium levels rise, leading to the activation of calcineurin. patsnap.comdrugcentral.org Activated calcineurin then dephosphorylates NFAT. patsnap.com This dephosphorylation unmasks a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus. patsnap.com Once in the nucleus, NFAT binds to specific DNA response elements in the promoter regions of various genes, initiating their transcription. patsnap.com

By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT. patsnap.com Consequently, NFAT remains phosphorylated and is unable to enter the nucleus to activate gene transcription. patsnap.com This blockade of the calcineurin-NFAT signaling pathway is the fundamental mechanism through which this compound exerts its immunosuppressive effects. patsnap.comdrugbank.com

Mechanisms of Immunomodulation at the Cellular Level

The disruption of the calcineurin-NFAT pathway by this compound leads to broad immunomodulatory effects, primarily by suppressing the activation and function of T-lymphocytes. drugbank.comdrugcentral.org

T-lymphocyte activation is a critical step in initiating most adaptive immune responses. The inhibition of NFAT translocation by this compound effectively blocks T-cell activation at an early stage. patsnap.comdrugbank.com This results in the inhibition of lymphocyte proliferation, a hallmark of a successful immune response. drugcentral.orgresearchgate.net Furthermore, the expression of T-cell activation surface antigens is also suppressed. drugcentral.orgnih.gov In vitro studies have demonstrated that this compound is a potent inhibitor of diverse immune functions, including lymphocyte proliferation. nih.govtandfonline.com

A primary consequence of blocking NFAT-mediated gene transcription is the profound reduction in the production and release of key cytokines and lymphokines. drugbank.com These signaling proteins are essential for the coordination and amplification of the immune response. nih.gov The transcription of many early inflammatory cytokine genes, which are crucial for T-cell proliferation and the activation of other immune cells, is dependent on NFAT. drugbank.com

This compound has been shown to inhibit the transcription and subsequent production of several critical cytokines, including:

Interleukin-2 (IL-2): A pivotal cytokine for T-cell proliferation and differentiation. patsnap.comdrugbank.comnih.gov

Interferon-gamma (IFN-γ): A key activator of macrophages and a promoter of cell-mediated immunity. drugbank.comnih.gov

Interleukin-4 (IL-4): A cytokine involved in the differentiation of T helper 2 (Th2) cells. drugbank.com

Granulocyte-macrophage colony-stimulating factor (GM-CSF): A factor that promotes the production of granulocytes and monocytes. drugbank.com

In vitro experiments using blood from cynomolgus monkeys confirmed that this compound potently suppresses the production of intracellular cytokines by T-cells. nih.gov

Comparative Molecular Pharmacology with Cyclosporine A and Other Analogs

This compound was developed as an analog of Cyclosporine A with the aim of improving its pharmacological profile. guidetopharmacology.orgoup.com The key structural difference is a modification of a functional group on the amino acid 1 residue. oup.comufrgs.br This single chemical alteration results in significant differences in potency, binding affinity, and metabolism. oup.comtandfonline.com

Potency: this compound is a more potent calcineurin inhibitor than Cyclosporine A. oup.comtandfonline.com In vitro studies have shown its potency to be between two to six times greater than that of cyclosporine in inhibiting lymphocyte proliferation and cytokine production. researchgate.netportico.orgresearchgate.net This increased potency means that lower concentrations of the drug are required to achieve the same level of immunosuppression. researchgate.net In a non-human primate model of renal transplantation, trough blood concentrations of this compound resulted in an average calcineurin inhibition of 80%, compared to 48% for cyclosporine. nih.gov

Binding and Efficacy: The structural modification enhances the binding of the drug-cyclophilin complex to calcineurin, leading to more complete and efficient inhibition. oup.comufrgs.br This superior binding translates to greater immunosuppressive efficacy. nih.gov Animal studies demonstrated that allografts in monkeys treated with this compound survived significantly longer than those treated with Cyclosporine A. nih.gov

Metabolism: The modification at the amino acid 1 position also shifts the primary site of metabolism. oup.comtandfonline.com For Cyclosporine A, this position is a major site of metabolism, leading to the production of numerous metabolites, some of which, like AM1 and AM19, have been associated with nephrotoxicity. tandfonline.com In contrast, voclosporin's metabolism is shifted, resulting in an altered metabolite profile and a more predictable pharmacokinetic-pharmacodynamic relationship. oup.comtandfonline.com

Comparative Pharmacology of this compound and Cyclosporine A
Pharmacological ParameterThis compound (Voclosporin)Cyclosporine AReference
Relative In Vitro Potency2-6 times more potentBaseline tandfonline.comportico.orgresearchgate.net
Primary Molecular TargetCyclophilin ACyclophilin A guidetopharmacology.org
Mechanism of ActionCalcineurin InhibitionCalcineurin Inhibition guidetopharmacology.org
Effect on NFATInhibits dephosphorylation and nuclear translocationInhibits dephosphorylation and nuclear translocation patsnap.com
Metabolism ProfileShifted away from amino acid 1; more predictable PK/PD relationshipExtensive metabolism at amino acid 1; metabolites associated with toxicity oup.comtandfonline.com

Preclinical Efficacy Studies of E Acetyl Isa 247 in Research Models

In Vitro Pharmacological Characterization of Efficacy

The initial assessment of (E)-Acetyl-ISA 247's efficacy involved a series of in vitro pharmacological studies designed to characterize its immunosuppressive properties at a cellular level. researchgate.netnih.gov

The immunosuppressive activity of ISA247 has been evaluated using various cell-based assays. researchgate.netnih.gov These assays are critical for understanding how the compound affects immune cell function. precisionformedicine.comirbm.com

In studies using whole blood from cynomolgus monkeys, the effects of ISA247 on immune function were compared to those of cyclosporine. nih.govcapes.gov.br Lymphocyte proliferation, a key indicator of an immune response, was assessed using the [3H]-TdR incorporation assay and flow cytometry. nih.govcapes.gov.br Furthermore, the production of intracellular cytokines by T cells, such as Interleukin-2 (IL-2), and the expression of T-cell activation surface antigens were analyzed via flow cytometry. nih.govcapes.gov.br These assays provide a detailed picture of the compound's ability to suppress diverse immune functions. nih.govcapes.gov.br

A common method to evaluate immunosuppressive efficacy is through calcineurin inhibition assays, which measure the concentration of the drug required to inhibit 50% of the calcineurin activity (IC50). Such assays have been performed using human whole blood. researchgate.net

Comparative studies have consistently demonstrated that ISA247 is a more potent immunosuppressant than cyclosporine A (CsA) in vitro. nih.govresearchgate.netnih.gov

In a calcineurin inhibition assay using human whole blood, ISA247 was found to be significantly more potent than CsA. researchgate.net Further studies with whole blood from cynomolgus monkeys revealed that the concentration of ISA247 needed to achieve 50% of the maximum effect (EC50) was lower than that for cyclosporine for several immune functions. nih.govcapes.gov.br These functions included lymphocyte proliferation, T-cell cytokine production, and the expression of T-cell activation surface antigens. nih.govcapes.gov.br

The table below summarizes the comparative potency of ISA247 and Cyclosporine A on various immune functions in cynomolgus monkey whole blood.

ParameterISA247 EC50 (ng/mL)Cyclosporine A EC50 (ng/mL)
Lymphocyte ProliferationLower than CsAHigher than ISA247
T-Cell Cytokine ProductionLower than CsAHigher than ISA247
T-Cell Activation AntigensLower than CsAHigher than ISA247
Data derived from studies on cynomolgus monkey whole blood. nih.govcapes.gov.br

In Vivo Efficacy Assessments in Animal Disease Models

The efficacy of this compound has also been assessed in various animal models of autoimmune diseases. nih.govgoogle.com

The efficacy of ISA247 has been examined in a collagen-induced arthritis (CIA) model in mice, which shares features with human rheumatoid arthritis. nih.govgoogle.combiocytogen.jp In these studies, male DBA/1 Lac J mice were immunized with chick type II collagen to induce arthritis. nih.govgoogle.com The ability of ISA247 to both prevent the onset of arthritis and to treat established arthritis was evaluated. google.com

In a study on established CIA, mice were treated with ISA247, cyclosporine A, or a drug vehicle. nih.gov A significant, dose-dependent reduction in the clinical severity of arthritis was observed in the animals treated with ISA247. nih.gov

The evaluation of ISA247 in the CIA model included the analysis of several biological and histopathological markers to determine its therapeutic effects. nih.gov

A significant improvement in paw swelling was noted in animals treated with ISA247. nih.gov Histological examination of the joints revealed a significant reduction in synovial inflammation and articular cartilage damage in the ISA247-treated groups. nih.gov Furthermore, the highest dose of ISA247 was the only treatment that significantly decreased the development of erosions in the proximal interphalangeal joint. nih.gov

In addition to the physical and histological improvements, a significant reduction in the antibody titer to Type II collagen was observed in the animals that received ISA247. nih.gov

The table below provides a summary of the preclinical efficacy of ISA247 in the collagen-induced arthritis model.

Outcome MeasureISA247 Treatment EffectCyclosporine A Treatment Effect
Clinical SeveritySignificant dose-dependent reduction nih.govNo significant effect nih.gov
Paw SwellingSignificant improvement nih.govNot specified
Synovial HistologySignificant improvement nih.govNo significant effect nih.gov
Articular Cartilage DamageSignificant improvement nih.govNo significant effect nih.gov
Joint ErosionsSignificant decrease at highest dose nih.govNot specified
Type II Collagen Antibody TiterSignificant reduction nih.govSignificant reduction at highest dose nih.gov
Data from a study on established collagen-induced arthritis in mice. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry of E Acetyl Isa 247 and Derivatives

Influence of (E)/(Z) Isomerism on Biological Activity and Efficacy Profile of Mixtures

(E)-Acetyl-ISA 247 is a semi-synthetic analog of cyclosporine A, distinguished by a modification at the amino acid 1 position. This modification introduces a double bond, giving rise to (E) and (Z) geometric isomers. Research has demonstrated that the stereochemistry of this double bond significantly impacts the compound's biological activity.

The immunosuppressive effect of voclosporin (B1684031) is mediated through the formation of a complex with cyclophilin A, which then inhibits calcineurin. mdpi.com The geometry of the side chain at the amino acid 1 position plays a crucial role in the binding affinity to cyclophilin A. The (E)-isomer, which is the active component of voclosporin, exhibits a significantly higher binding affinity for cyclophilin A compared to the (Z)-isomer. nih.govnih.gov

X-ray crystallography studies have revealed that the higher affinity of the (E)-isomer can be attributed to superior van der Waals contacts between its unique side chain and cyclophilin A. nih.govnih.gov This enhanced binding translates to greater immunosuppressive potency. nih.govnih.gov While the (E)-isomer is more potent, commercial voclosporin is an enriched mixture of the (E) and (Z) isomers, typically in a ratio where the (E) isomer is prevalent.

Binding Affinities of ISA 247 Isomers to Cyclophilin A
IsomerDissociation Constant (Kd)
(E)-ISA 247 (Voclosporin)15 ± 4 nM
(Z)-ISA 24761 ± 9 nM

Design Principles for Novel this compound Analogs

The development of this compound from cyclosporine A was guided by the principle of modifying the parent compound to enhance its therapeutic properties. The primary design principle was the introduction of a single carbon extension with a double bond at the amino acid 1 position of cyclosporine A. mdpi.comnih.gov This structural alteration was intended to create a molecule with a more predictable pharmacokinetic and pharmacodynamic profile, as well as improved potency. tandfonline.com

Key design considerations for novel this compound analogs often revolve around:

Improving Potency and Selectivity: Modifications to the side chain at various amino acid positions can be explored to enhance the binding affinity for cyclophilin A and the subsequent inhibition of calcineurin, while minimizing off-target effects.

Optimizing Pharmacokinetic Properties: Alterations to the molecule can be made to improve metabolic stability, bioavailability, and half-life, potentially reducing dosing frequency and improving patient compliance. For instance, the modification leading to voclosporin resulted in a more consistent pharmacokinetic-pharmacodynamic relationship, eliminating the need for therapeutic drug monitoring that is often required for older calcineurin inhibitors. tandfonline.com

Reducing Toxicity: A major goal in designing new analogs is to mitigate the side effects associated with calcineurin inhibitors, such as nephrotoxicity. The design of voclosporin aimed to achieve efficacy at a lower level of calcineurin inhibition, which could contribute to an improved safety profile. tandfonline.com

Synthesis and Biological Evaluation of Structural Derivatives (e.g., Alkylated, Arylated, Deuterated Forms)

The synthesis of structural derivatives of this compound is a key strategy for exploring its structure-activity relationships and developing new therapeutic agents.

Deuterated Forms: One approach to modifying the pharmacokinetic properties of a drug is through deuteration, the replacement of hydrogen atoms with deuterium. This can sometimes slow down the rate of metabolic breakdown, leading to a longer half-life. The synthesis of deuterated analogs of ISA247 has been described, involving the oxidation of the double bond in the amino acid 1 side chain of acetyl-cyclosporin to form an aldehyde intermediate. google.comresearchgate.net This intermediate can then be reacted with deuterated phosphonium (B103445) ylides (Wittig reagents) to introduce the deuterium-containing side chain. researchgate.net The biological evaluation of these deuterated analogs aims to determine if the altered pharmacokinetic profile translates into improved efficacy or a more favorable dosing regimen. google.com

Alkylated and Arylated Forms: While specific examples of alkylated and arylated derivatives of this compound are not extensively detailed in publicly available literature, the general principles of modifying cyclosporine A provide insights. For instance, modifications at the amino acid 2 position of cyclosporine A with certain alkyl chains have been shown to improve immunosuppressive activity. nih.gov The synthesis of such derivatives often involves complex, multi-step chemical processes, including solid-phase peptide synthesis, to introduce the desired alkyl or aryl groups at specific amino acid residues. acs.org The biological evaluation of these analogs would involve in vitro assays to measure their ability to inhibit calcineurin and in vivo studies to assess their immunosuppressive efficacy and toxicity.

Examples of Structural Modifications and Their Rationale
Modification TypeRationaleGeneral Synthetic Approach
DeuterationImprove metabolic stability and prolong half-life.Oxidation followed by reaction with deuterated Wittig reagents. google.comresearchgate.net
AlkylationPotentially enhance immunosuppressive activity.Modification of specific amino acid residues, often requiring multi-step synthesis. nih.gov
ArylationExplore new interactions with the target protein and potentially improve potency.Introduction of aromatic groups at specific positions, which can be synthetically challenging.

Computational Chemistry Approaches in SAR Studies

Computational chemistry provides powerful tools for understanding the structure-activity relationships of drugs like this compound at a molecular level. These methods can guide the design of new, more effective analogs.

Molecular Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound and its analogs to the active site of cyclophilin A. By modeling the interactions between the ligand (the drug molecule) and the protein, researchers can identify key amino acid residues involved in binding. This information can then be used to design new derivatives with modifications that are predicted to enhance these interactions, leading to higher binding affinity and potency. For example, docking studies could be used to compare the binding modes of the (E) and (Z) isomers to further elucidate the structural basis for their different activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of this compound analogs with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors, which are numerical representations of various chemical properties of the molecules, to build the predictive model. QSAR can help in prioritizing which new analogs to synthesize and test, thereby saving time and resources in the drug discovery process.

While specific, published computational studies focused solely on this compound are not abundant, the principles of these techniques are widely applied in medicinal chemistry and are highly relevant to the rational design of novel analogs of this compound.

Methodological Advancements and Future Research Trajectories

Application of Advanced Analytical Techniques in Research of Cyclosporine Analogs

The structural complexity of cyclosporine and its analogs, such as voclosporin (B1684031) and by extension (E)-Acetyl-ISA 247, necessitates sophisticated analytical methods for their characterization, quantification, and the study of their conformational dynamics. tennessee.edu Standard techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are foundational for quantitative analysis in pharmaceutical formulations. africanjournalofbiomedicalresearch.comjcdronline.org However, deeper insights require more advanced approaches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of these compounds in biological matrices like whole blood. nih.govsemanticscholar.org This technique is crucial for pharmacokinetic studies, offering high accuracy and the ability to distinguish between the parent drug and its metabolites, a critical feature for analogs like this compound which differ subtly from the parent compound. semanticscholar.orgnih.gov The development of LC-MS/MS methods for dried blood spots (DBS) further enhances research capabilities by enabling remote sampling and monitoring. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) have emerged as powerful tools for providing a thorough characterization of the structural and dynamic properties of cyclosporine derivatives. tennessee.edu These techniques are instrumental in elucidating the three-dimensional structures and conformational ensembles of these macrocyclic peptides. tennessee.edu Understanding these conformations is key, as it is believed to be linked to functions like passive membrane permeation. tennessee.edu For a compound like this compound, these methods could reveal how acetylation impacts the conformational equilibrium, potentially influencing its interaction with biological membranes and target proteins.

Below is a table summarizing the application of these advanced analytical techniques:

Analytical TechniqueApplication in Cyclosporine Analog ResearchRelevance for this compound
RP-HPLC Quantitative analysis in bulk and dosage forms, stability testing. africanjournalofbiomedicalresearch.comhealthinformaticsjournal.comFoundational for quality control and formulation development.
LC-MS/MS Gold standard for quantification in biological fluids (whole blood, urine), pharmacokinetic studies, metabolite identification. nih.govsemanticscholar.orgnih.govEssential for preclinical and clinical pharmacokinetic profiling and distinguishing it from voclosporin and its metabolites.
NMR Spectroscopy Detailed structural elucidation, characterization of conformational dynamics in solution. tennessee.eduCan determine the precise location of the acetyl group and its effect on the molecule's 3D structure and flexibility.
IMS-MS Separation and evaluation of different conformers in the gas phase, screening of conformational states. tennessee.eduProvides insights into how acetylation may alter the conformational landscape, which could affect membrane permeability and target binding.

Strategies for Investigating Preclinical Metabolism of Acetylated Cyclosporine Analogs

Investigating the preclinical metabolism of a new chemical entity like this compound is fundamental to understanding its disposition and potential for drug-drug interactions. The strategies employed are built upon the extensive knowledge gained from its parent compounds, cyclosporine and voclosporin.

The primary strategy involves in vitro studies using liver microsomes or hepatocytes from various species, including humans. These systems contain the key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. fda.gov For voclosporin, CYP3A4 is the predominant enzyme responsible for its metabolism. fda.gov A crucial first step for this compound would be to determine its own metabolic stability and identify the responsible CYP enzymes. A key metabolic reaction to investigate would be de-acetylation, to see if it is converted back to its parent compound, voclosporin, or other related species.

The modification at the amino acid-1 position of voclosporin (relative to cyclosporine) shifts its primary site of metabolism. cloudfront.net While cyclosporine is mainly metabolized at amino acid-1, voclosporin's primary metabolism occurs at the amino acid-9 position. cloudfront.net In humans, a major metabolite of voclosporin is M1 (referred to as IM9 in some sources), which is significantly less potent than the parent drug. fda.govcloudfront.neteuropa.eu

A comprehensive preclinical investigation for this compound would involve:

Incubation with Liver Microsomes: Using human and animal liver microsomes to identify major and minor metabolites formed via oxidation, hydroxylation, and demethylation. LC-MS/MS is the analytical tool of choice for separating and identifying these metabolites.

Reaction Phenotyping: Employing a panel of recombinant human CYP enzymes to pinpoint which specific enzymes (e.g., CYP3A4, CYP3A5) are responsible for the metabolism of this compound.

Enzyme Inhibition Studies: Assessing whether this compound or its metabolites can inhibit key drug-metabolizing enzymes or transporters (like P-glycoprotein or OATPs), which is critical for predicting potential drug-drug interactions. nih.gov

In vivo Animal Studies: Administering the compound to preclinical species (e.g., rodents, non-human primates) to study the full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This confirms in vitro findings and identifies any species-specific metabolic pathways.

The potential for de-acetylation is a critical research question, as it would determine if this compound acts as a prodrug of voclosporin or if it possesses its own unique metabolic profile and pharmacological activity.

Emerging Research Directions for this compound in Immunopharmacology

Future research for this compound in immunopharmacology will likely focus on delineating its potential advantages over existing calcineurin inhibitors (CNIs) like cyclosporine, tacrolimus, and its parent compound, voclosporin. nih.govnih.gov The primary mechanism of action for these drugs is the inhibition of calcineurin, which blocks the production of key cytokines like IL-2 and subsequent T-cell activation. nih.govnih.gov

Emerging research directions would logically explore the following areas:

Differential Calcineurin Inhibition: Investigating whether the acetyl modification on this compound alters its binding affinity and inhibitory potency for calcineurin compared to voclosporin. While voclosporin is already more potent than cyclosporine, further modulation could fine-tune its activity. nih.govtandfonline.com

Cellular Permeability and Distribution: Research into how the acetylation affects the molecule's physicochemical properties, such as its lipophilicity. This could alter its ability to permeate cell membranes and its distribution into different tissues, including target immune cells and organs susceptible to toxicity like the kidney. researchgate.netacs.org

Podocyte Stabilization: CNIs are known to have effects beyond T-cell inhibition, including stabilizing the actin cytoskeleton in kidney podocytes, which is thought to contribute to their anti-proteinuric effect in diseases like lupus nephritis. nih.govresearchgate.net A key research trajectory would be to assess if this compound retains or enhances this podocyte-stabilizing activity.

Targeted Immunomodulation: Future studies could explore if the modified structure leads to more selective effects on specific immune cell subsets or signaling pathways. The goal of modern immunosuppressant development is to achieve maximal efficacy while minimizing broad immunosuppression and off-target effects. begellhouse.com

Combination Therapies: Exploring the synergistic potential of this compound with other immunosuppressants, such as mycophenolate mofetil (MMF). universiteitleiden.nl Voclosporin has been shown to lack the negative pharmacokinetic interaction with MMF that is seen with cyclosporine, and confirming this for the acetylated analog would be a critical step. universiteitleiden.nl

Ultimately, the future of this compound will depend on whether its unique structural modification translates into a tangible therapeutic advantage, such as an improved efficacy and safety profile, over existing therapies for autoimmune diseases. begellhouse.comcambridgemedia.com.au

Q & A

Q. How should conflicting data on the cytotoxicity of (E)-Acetyl-ISA 247 be addressed in a meta-analysis?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines. Apply heterogeneity tests (e.g., I² statistic) and subgroup analyses (e.g., cell type, exposure duration). Use funnel plots to assess publication bias. Transparently report limitations in data granularity .

Ethical and Reproducibility Standards

Q. What documentation is essential for ethical compliance in animal studies involving this compound?

  • Methodological Answer : Include IACUC protocol numbers, anesthesia/euthanasia methods, and ARRIVE 2.0 checklist items. Disclose conflicts of interest and data-sharing plans. Archive raw data in FAIR-aligned repositories (e.g., Zenodo) .

Q. How can researchers ensure transparency in reporting failed experiments with this compound?

  • Methodological Answer : Publish negative results in dedicated journals (e.g., Journal of Negative Results). Disclose experimental conditions, reagent lots, and instrument settings. Use preprint servers to archive preliminary data .

Data Presentation and Publication

Q. What are the best practices for visualizing dose-dependent effects of this compound in a publication?

  • Methodological Answer : Use semi-log plots for EC₅₀ curves with error bars (SEM/SD). Annotate IC₅₀ values and Hill slopes. Include insets for structural diagrams or mechanistic schematics. Follow journal-specific guidelines for color accessibility .

Q. How should supplementary materials be structured to support a study on this compound?

  • Methodological Answer : Organize supplemental files into numbered sections (e.g., SI-1: Synthetic Procedures; SI-2: NMR Spectra). Provide raw data tables and code repositories (e.g., GitHub). Ensure all materials are cited in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.